molecular formula C17H17N5O3 B2675440 N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide CAS No. 2379947-86-9

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide

Cat. No.: B2675440
CAS No.: 2379947-86-9
M. Wt: 339.355
InChI Key: GYIAAPKDHFCXQC-UHFFFAOYSA-N
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Description

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide is a complex organic compound that features a morpholine ring, a benzoxazole ring, and a pyrazine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the benzoxazole derivative with pyrazine-2-carboxylic acid or its derivatives under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: EDCI, DCC.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzoxazole ring could lead to the formation of benzoxazole N-oxides, while reduction of the pyrazine carboxamide group could yield the corresponding amine .

Scientific Research Applications

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This could involve interactions with active sites or allosteric sites, leading to inhibition or activation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-17(14-10-18-3-4-19-14)20-12-1-2-16-13(9-12)15(21-25-16)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIAAPKDHFCXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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